4-Formylaminoantipyrine
Overview
Description
4-Formylaminoantipyrine is a pyrazolone derivative, specifically a metabolite of aminophenazone. It is characterized by the presence of a formylamino group at position 4, methyl groups at positions 1 and 5, and a phenyl group at position 2 on the pyrazolone ring. The compound has the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol .
Mechanism of Action
Target of Action
4-Formylaminoantipyrine is a metabolite of aminophenazone . Its primary targets are cyclooxygenase enzymes (COX-1, COX-2, and COX-3) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.
Mode of Action
This compound is thought to act primarily in the central nervous system, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
Biochemical Pathways
The primary metabolite of aminophenazone, 4-methylaminoantipyrine (4-MAA), can be N-demethylated to 4-aminoantipyrine (4-AA) or oxidized to this compound (4-FAA) by cytochrome P450 (CYP)-dependent reactions . The CYPs involved in 4-MAA metabolism include CYP1A2, CYP2C19, and CYP2D6 .
Pharmacokinetics
The pharmacokinetics of this compound were evaluated following the administration of a single oral dose of dipyrone . The experiments revealed CYP1A2 as the major CYP for 4-MAA N-demethylation and 4-FAA formation with CYP2C19 and CYP2D6 contributing to N-demethylation . The half-life of 4-MAA was found to increase from 3.22 hours by 0.47 hours with fluconazole (CYP2C19 inhibitor), by 0.69 hours with ciprofloxacin (CYP1A2 inhibitor), and by 2.85 hours with a combination of ciprofloxacin and fluconazole .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved through the inhibition of cyclooxygenase enzymes and the subsequent decrease in prostaglandin synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of CYP inhibitors can significantly affect the metabolism of this compound, as demonstrated by the increased half-life of 4-MAA in the presence of fluconazole and ciprofloxacin
Biochemical Analysis
Biochemical Properties
4-Formylaminoantipyrine is involved in biochemical reactions as a metabolite of aminophenazone . It interacts with enzymes such as cytochrome P450 (CYP) in the process of metabolism . The nature of these interactions involves enzymatic oxidation and demethylation .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism by cytochrome P450 enzymes . It can be N-demethylated to 4-aminoantipyrine or oxidized to this compound . These reactions may influence gene expression and other molecular processes.
Metabolic Pathways
This compound is involved in the metabolic pathways of aminophenazone . It is metabolized by cytochrome P450 enzymes, specifically CYP1A2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylaminoantipyrine typically involves multiple steps, including nitrosation, reduction, hydrolysis, neutralization, and acylation . One common method starts with antipyrine, which undergoes nitrosation to form a nitroso derivative. This intermediate is then reduced to an amino compound, followed by hydrolysis to yield the corresponding carboxylic acid. The carboxylic acid is neutralized and subsequently acylated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Formylaminoantipyrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the formylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Formylaminoantipyrine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Another metabolite of aminophenazone with similar analgesic properties.
4-Methylaminoantipyrine: A related compound with slight structural differences, leading to variations in its pharmacological effects.
4-Acetamidoantipyrine: Known for its anti-inflammatory properties and used in similar applications.
Uniqueness
4-Formylaminoantipyrine is unique due to its specific substitution pattern on the pyrazolone ring, which influences its reactivity and biological activity. Its role as a metabolite of aminophenazone also distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJBSKRPKADYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168241 | |
Record name | 4-Formylaminoantipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1672-58-8 | |
Record name | 4-(Formylamino)antipyrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1672-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formylaminoantipyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1672-58-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Formylaminoantipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-FORMAMIDOANTIPYRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63DKU1M0XK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Formylaminoantipyrine formed in the body?
A1: this compound is primarily formed through the metabolism of aminopyrine or dipyrone. Following oral administration, dipyrone is rapidly hydrolyzed to 4-methylaminoantipyrine (MAA), which is then metabolized into 4-FAA and other metabolites like 4-aminoantipyrine (AA) [, ]. This metabolic process primarily occurs in the liver, involving enzymes like cytochrome P450 [, ].
Q2: What is the role of cytochrome P450 in 4-FAA formation?
A2: Cytochrome P450 enzymes, particularly CYP1A2, play a crucial role in the hepatic metabolism of 4-methylaminoantipyrine (4-MAA), the precursor to 4-FAA []. Studies have shown that CYP1A2 is the primary enzyme responsible for the N-demethylation of 4-MAA to 4-aminoantipyrine (4-AA), and also contributes to the oxidation of 4-MAA to 4-FAA [].
Q3: Are there individual differences in 4-FAA metabolism?
A3: Yes, significant individual variations in the urinary excretion of aminopyrine metabolites, including 4-FAA, have been observed []. These differences might be attributed to factors like genetic variations in drug-metabolizing enzymes, age, and health status, highlighting the complexity of drug metabolism.
Q4: How do diseases like diabetes affect aminopyrine metabolism and 4-FAA formation?
A4: Studies using diabetic rat models show altered aminopyrine metabolism, leading to higher serum levels of the unchanged drug and influencing the formation of metabolites like 4-FAA [, ]. This altered metabolism is attributed to changes in the activity of drug-metabolizing enzymes in the liver, emphasizing the importance of considering disease states in drug metabolism research.
Q5: Does this compound contribute to the therapeutic effects of dipyrone?
A5: While 4-FAA is a major metabolite of dipyrone, research suggests that it might not be the primary contributor to the drug's analgesic and antipyretic effects. Studies comparing the pharmacological activity of different dipyrone metabolites indicate that 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AAP) exhibit stronger inhibition of prostaglandin synthesis, a key mechanism for pain and fever reduction, compared to 4-FAA [, ].
Q6: Does this compound have any anti-inflammatory effects?
A6: While some studies show that 4-FAA, along with MAA, can inhibit neutrophil migration [], a process involved in inflammation, its overall anti-inflammatory effects seem less pronounced compared to other dipyrone metabolites and traditional NSAIDs. More research is needed to fully understand its role in inflammation.
Q7: What analytical techniques are used to detect and quantify 4-FAA?
A7: Several analytical techniques are employed to study 4-FAA, including:
- Gas chromatography-mass spectrometry (GC-MS): This technique is highly sensitive and specific, allowing for the identification and quantification of 4-FAA in biological samples [, ].
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, offers a versatile method for separating and quantifying 4-FAA and other dipyrone metabolites in various matrices [, , ].
- Liquid chromatography-mass spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the sensitivity and selectivity of MS/MS, enabling the accurate determination of 4-FAA in complex samples like milk, bovine muscle, and porcine muscle [, ].
Q8: Has the structure of this compound been studied?
A8: Yes, the conformational dynamics of 4-FAA have been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations []. These studies provide valuable insights into the molecule's three-dimensional structure and its potential influence on interactions with biological targets.
Q9: Is there research on the environmental impact of 4-FAA?
A9: Recent research has explored the removal of 4-FAA and other pharmaceuticals from environmental water samples using modified multi-walled carbon nanotubes []. This highlights the increasing concern about pharmaceutical contamination in water resources and the need for effective remediation strategies.
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